molecular formula C10H11BrO2 B8302094 5-Bromo-6-isopropyl-benzo[1,3]dioxole

5-Bromo-6-isopropyl-benzo[1,3]dioxole

Cat. No.: B8302094
M. Wt: 243.10 g/mol
InChI Key: VLFYGYDQXIJVIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-isopropyl-benzo[1,3]dioxole is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.10 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

5-bromo-6-propan-2-yl-1,3-benzodioxole

InChI

InChI=1S/C10H11BrO2/c1-6(2)7-3-9-10(4-8(7)11)13-5-12-9/h3-4,6H,5H2,1-2H3

InChI Key

VLFYGYDQXIJVIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1Br)OCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

2.94 g of 5-isopropyl-1,3-benzodioxole was dissolved in 30 ml of carbon tetrachloride to obtain a solution. A solution of 3.15 g of bromine in 5 ml of carbon tetrachloride was dropwise added to the solution at a temperature of -5° to 5° C. The obtained mixture was stirred at 10° C. for 8.5 hours. Nitrogen gas was passed through the resulting mixture, followed by the addition of a saturated aqueous solution of sodium hydrogencarbonate and an aqueous solution of sodium thiosulfate. The obtained mixture was extracted with chloroform and the organic layer was washed with a saturated aqueous solution of common salt, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated to obtain 4.38 g of the title compound as a crude oil. 1H-NMR (90 MHz, CDCl3) δ; 1.18(d, J=7.2 Hz, 6H), 3.31(sept, J=7.2 Hz, 1H), 5.88(s, 2H), 6.70(s, 1H), 6.91(s, 1H).
Quantity
2.94 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.15 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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